molecular formula C9H10N4O4 B14022919 Propionaldehyde 2,4-Dinitrophenylhydrazone-d3

Propionaldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B14022919
M. Wt: 241.22 g/mol
InChI Key: NFQHZOZOFGDSIN-ZREMWQALSA-N
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Description

Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated stable isotope analogue of Propionaldehyde 2,4-Dinitrophenylhydrazone, which is the 2,4-dinitrophenylhydrazine (DNPH) derivative of the aliphatic aldehyde, propionaldehyde . This compound serves as a crucial internal standard in mass spectrometry-based analytical methods for the accurate quantification of reactive aldehydes in complex biological and environmental samples . The mechanism of action for its application involves its use as a derivatizing agent surrogate. The parent compound, 2,4-dinitrophenylhydrazine (DNPH), robustly reacts with the carbonyl carbon of aldehydes in an acid-catalyzed reaction, forming a stable hydrazone derivative . This derivatization process is essential for analyzing volatile and reactive low-molecular-weight aliphatic aldehydes, as it overcomes their poor ionization efficiency and instability during chromatographic analysis . The deuterated internal standard, this compound, co-elutes with its non-labeled counterpart but is distinguished by its higher mass, allowing for precise correction for sample loss and matrix effects during sample preparation and analysis. This compound has specific research value in profiling cytotoxic aliphatic aldehydes, which are generated as breakdown products of lipid peroxidation and are found in entities like mainstream cigarette smoke . Such aldehydes are highly reactive and are considered key biomarkers for oxidative stress and the progression of various diseases, including cardiovascular disease, diabetes, and cancer . By using this deuterated internal standard, researchers can achieve high selectivity and sensitivity when identifying and quantifying these biomarkers in biological matrices such as blood, facilitating evaluations of host conditions and therapeutic outcomes . The product is characterized by a molecular formula of C 9 H 7 D 3 N 4 O 4 and a molecular weight of 241.22 g/mol . It is recommended for storage in a refrigerator at 2-8°C . Intended Use: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use.

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

241.22 g/mol

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-[(Z)-propylideneamino]aniline

InChI

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5-/i3D,4D,6D

InChI Key

NFQHZOZOFGDSIN-ZREMWQALSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reagents and Materials

Reaction Principle

The synthesis involves a condensation (dehydration) reaction between propionaldehyde and 2,4-dinitrophenylhydrazine. This reaction removes a molecule of water and forms a stable hydrazone linkage, which is the basis of the compound's structure.

$$
\text{Propionaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{Propionaldehyde 2,4-Dinitrophenylhydrazone-d3} + H_2O
$$

This reaction is typically carried out under mild acidic conditions to promote the formation of the hydrazone.

Stepwise Preparation Procedure

  • Dissolution of Propionaldehyde:

    • Measure 1 mmol of propionaldehyde (deuterated if isotopic labeling is required).
    • Dissolve it in a minimal volume of ethanol or methanol. Gentle heating in a water bath may be applied to aid dissolution.
  • Preparation of 2,4-Dinitrophenylhydrazine Solution:

    • Prepare a 0.1 M solution of 2,4-dinitrophenylhydrazine in ethanol, optionally acidified with a few drops of hydrochloric acid to stabilize the reagent.
  • Mixing and Reaction:

    • Add an equimolar amount of 2,4-dinitrophenylhydrazine solution to the propionaldehyde solution.
    • Stir the mixture thoroughly with a glass rod.
    • Cool the reaction mixture in an ice bath to promote crystallization of the hydrazone product.
  • Isolation of Product:

    • After sufficient crystallization (usually within 30 minutes to 1 hour), filter the precipitated crystals using a Buchner funnel.
    • Wash the crystals with cold ethanol to remove impurities.
  • Recrystallization:

    • Recrystallize the crude product from ethanol to improve purity.
    • Dry the purified crystals under vacuum or in a desiccator.
  • Characterization:

    • Confirm the formation of the hydrazone by melting point determination and spectroscopic methods (NMR, MS).
    • The deuterium incorporation can be verified by mass spectrometry showing the expected isotopic mass shift.

Data Table: Typical Reaction Conditions and Yields

Parameter Condition/Value Notes
Propionaldehyde amount 1 mmol Can be deuterated for d3 labeling
2,4-Dinitrophenylhydrazine 1 mmol (0.1 M in ethanol) Acidified with HCl (few drops)
Solvent Ethanol or methanol Analytical grade
Reaction temperature Room temperature to 0°C Cooling in ice bath to crystallize
Reaction time 30 min to 1 hour Until crystals form
Isolation method Filtration (Buchner funnel) Followed by washing with cold ethanol
Purification Recrystallization From ethanol
Typical yield 75-90% Depending on purity and reaction scale

Research Findings and Analytical Considerations

  • The deuterated hydrazone derivative is particularly useful in mass spectrometry due to the isotopic labeling, which shifts the mass peak and allows for unambiguous identification and quantification in complex biological matrices.
  • The hydrazone formation is highly selective for aldehyde groups, enabling the compound to serve as a probe for carbonyl-containing biomolecules in proteomics and oxidative stress studies.
  • The reaction is generally clean and high-yielding, with the main challenge being the control of moisture and acid concentration to avoid side reactions or incomplete labeling.
  • Stability tests indicate that the hydrazone product is stable under dry, refrigerated conditions, which is critical for its use as a standard or tracer in analytical workflows.

Chemical Reactions Analysis

Carbonyl Compound Quantification

Propionaldehyde 2,4-dinitrophenylhydrazone-d3 serves as an internal standard in Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) to quantify trace aldehydes in complex mixtures .

Example :
In glycerol pyrolysis studies, it detected propionaldehyde yields across temperatures (Table 1) :

Temperature (°C)Propionaldehyde (μg)
3002.13
5007.28
100011.55

Isotopic Labeling

Deuterium atoms at positions 3, 5, and 6 reduce signal overlap in mass spectra, enabling precise identification of carbonyl metabolites in proteomics.

Thermal Decomposition

Under pyrolytic conditions (>400°C), the hydrazone decomposes to release propionaldehyde-d3, detectable via GC/MS . Competing pathways include:

  • Retro-condensation : Regenerates DNPH and deuterated aldehyde.

  • Radical formation : Generates nitrogen-centered radicals under anaerobic conditions .

Hydrolysis

Reacts with aqueous HCl to yield propionaldehyde-d3 and DNPH, confirming reversible hydrazone formation :

CH2CD2CH=NNHC6H3(NO2)2+H2OCH2CD2CHO+H2NNHC6H3(NO2)2\text{CH}_2\text{CD}_2\text{CH}=\text{NNHC}_6\text{H}_3(\text{NO}_2)_2+\text{H}_2\text{O}\rightarrow \text{CH}_2\text{CD}_2\text{CHO}+\text{H}_2\text{NNHC}_6\text{H}_3(\text{NO}_2)_2

Comparative Analysis with Non-Deuterated Analogs

PropertyPropionaldehyde-DNPH-d3Propionaldehyde-DNPH
Molecular Weight 241.22 g/mol238.20 g/mol
MS Detection Distinct isotopic patternSingle m/z peak
Cost Higher (deuterated reagents)Lower

Industrial and Research Use Cases

  • Tobacco Research : Quantifies aldehydes in pyrolysis products to assess combustion toxicity .

  • Environmental Monitoring : Tracks low-concentration carbonyl pollutants in air/water samples.

This compound’s unique deuterated structure and reversible reactivity make it indispensable in advanced analytical workflows requiring high specificity and sensitivity .

Scientific Research Applications

Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is a derivative of propionaldehyde, modified with a 2,4-dinitrophenylhydrazone moiety, possessing the molecular formula C9H7D3N4O4 and a molecular weight of approximately 241.22 g/mol. It is used in analytical chemistry and proteomics research. The presence of deuterium atoms in its structure allows for enhanced tracking and analysis in experimental settings.

Applications in Analytical Chemistry

This compound is used as a standard for identifying carbonyl compounds through spectroscopic methods in analytical chemistry. Spectroscopic methods, such as derivative spectrophotometry, can be applied for the simultaneous determination of multiple compounds in a mixture . For instance, derivative spectrophotometric methods have been developed for the simultaneous determination of acetaminophen, diphenhydramine, and pseudoephedrine in tablets, showcasing the potential for similar applications with this compound .

Applications in Proteomics

In proteomics, this compound acts as a biochemical tool. Interaction studies involving this compound typically focus on its reactivity with various biological molecules. These studies help elucidate how this compound interacts with proteins and other biomolecules that contain reactive carbonyl groups. Such interactions can provide insights into cellular mechanisms affected by oxidative stress or metabolic dysregulation. The deuterated form of this compound allows for precise tracking in mass spectrometry applications, distinguishing it from non-deuterated analogs.

Comparison with Similar Compounds

Structural and Functional Similarities

Deuterated DNPH derivatives share a common reactive hydrazine group that binds to carbonyl compounds (aldehydes/ketones). Their utility lies in:

  • Stabilization of reactive carbonyl groups.
  • Isotopic labeling for precise MS quantification.

Key Compounds and Comparative Analysis

Acetone 2,4-Dinitrophenylhydrazone-d3
  • Structure : Derived from acetone (a ketone) with deuterium labeling.
  • Formula : C₉H₇D₃N₄O₄ (MW: 241.22 g/mol) .
  • Application : Quantification of ketones in environmental and biological samples. Unlike propionaldehyde-DNPH-d3, it targets ketones, which have distinct chromatographic retention times and fragmentation patterns .
Formaldehyde 2,4-Dinitrophenylhydrazone-d3
  • Structure : Derived from formaldehyde, the simplest aldehyde.
  • Formula : C₇H₃D₃N₄O₄ (MW: 213.17 g/mol) .
  • Application : Specific to formaldehyde detection. Its smaller size results in shorter retention times in chromatography compared to propionaldehyde derivatives .
Acrolein 2,4-Dinitrophenylhydrazone-d3
  • Structure : Derived from acrolein (an α,β-unsaturated aldehyde).
  • Formula : C₉H₅D₃N₄O₄ (MW: 236.18 g/mol) .
  • Application : Detecting unsaturated aldehydes in combustion emissions. The conjugated double bond in acrolein alters reactivity and MS fragmentation, distinguishing it from saturated aldehydes like propionaldehyde .
Butyraldehyde and Crotonaldehyde DNPH-d3 Derivatives
  • Butyraldehyde-DNPH-d3 (CAS: 259824-54-9): A longer-chain aldehyde (C₄) with higher hydrophobicity, leading to delayed elution in reverse-phase HPLC .
  • Crotonaldehyde-DNPH-d3 (CAS: 259824-64-1): Another unsaturated aldehyde, analogous to acrolein but with a methyl group, affecting its polarity and detection limits .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Target Analyte Key Application(s)
Propionaldehyde DNPH-d3 C₉H₇D₃N₄O₄ 241.22 259824-53-8 Propionaldehyde E-cigarette aerosol analysis
Acetone DNPH-d3 C₉H₇D₃N₄O₄ 241.22 1567-89-1 (base) Acetone Industrial solvent monitoring
Formaldehyde DNPH-d3 C₇H₃D₃N₄O₄ 213.17 - Formaldehyde Indoor air quality assessment
Acrolein DNPH-d3 C₉H₅D₃N₄O₄ 236.18 259824-62-9 Acrolein Combustion emission studies
Butyraldehyde DNPH-d3 C₁₀H₉D₃N₄O₄ 255.24 259824-54-9 Butyraldehyde Food spoilage analysis

Analytical Performance and Challenges

  • Deuteration Position : Propionaldehyde DNPH-d3 labels the phenyl ring (3,5,6 positions), ensuring minimal interference with the hydrazone bond’s stability . This contrasts with derivatives like formaldehyde DNPH-d3, where deuteration may occur on the aliphatic chain.
  • Sensitivity: Deuterated compounds exhibit nearly identical chromatographic behavior to non-deuterated analogs but are distinguishable via MS due to mass shifts (e.g., +3 Da for tri-deuterated species) .
  • Limitations: Deuterated standards must match the extraction efficiency and derivatization kinetics of their non-deuterated counterparts to avoid quantification errors .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Propionaldehyde 2,4-Dinitrophenylhydrazone-d3?

  • Methodological Answer : Synthesis involves reacting deuterium-labeled propionaldehyde (CH3CH2CDO) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. The reaction is typically carried out in ethanol or methanol at 60–70°C for 2–4 hours, followed by purification via recrystallization or column chromatography. Characterization requires:
  • HPLC : To confirm purity (>98%) using a C18 column with UV detection at 360 nm.
  • NMR : Deuterium incorporation is verified by the absence of proton signals at the aldehyde carbon (δ 9–10 ppm in ¹H NMR) and distinct splitting patterns in ¹³C NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms isotopic purity (e.g., m/z 285.12 for [M+H]⁺ with a deuterium isotopic pattern).
  • Reference : DNPH derivatization protocols for aldehydes and isotopic labeling best practices .

Q. How is this compound utilized as an internal standard in analytical workflows?

  • Methodological Answer : The deuterated hydrazone acts as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS for quantifying aldehydes in complex matrices (e.g., biological fluids, environmental samples). Key steps include:
  • Derivatization : Co-incubate samples with Propionaldehyde-DNPH-d3 and non-deuterated DNPH to derivatize target aldehydes.
  • Calibration : Prepare calibration curves using peak area ratios (deuterated vs. non-deuterated) to account for matrix effects.
  • Validation : Assess recovery rates (85–115%) and limit of detection (LOD < 0.1 ng/mL) in spiked samples.
  • Reference : SIL-IS applications in mass spectrometry and DNPH-based aldehyde quantification .

Advanced Research Questions

Q. What isotopic effects arise when using Propionaldehyde-DNPH-d3 in kinetic studies of aldehyde derivatization?

  • Methodological Answer : Deuterium labeling can alter reaction kinetics due to the kinetic isotope effect (KIE). For example:
  • Derivatization Rate : The reaction rate for Propionaldehyde-DNPH-d3 may be 2–3× slower than non-deuterated analogs (KIE ≈ 2–3).
  • Experimental Design : Compare time-course derivatization profiles using stopped-flow UV-Vis spectroscopy (λ = 360 nm) under pseudo-first-order conditions.
  • Data Interpretation : Fit kinetic data to a second-order rate equation and calculate KIE using kH/kDk_H/k_D.
  • Reference : Isotopic effects in hydrazone formation and enzyme-mediated aldehyde studies .

Q. How can researchers resolve discrepancies in quantification when Propionaldehyde-DNPH-d3 degrades in acidic matrices?

  • Methodological Answer : Degradation in low-pH environments (e.g., gastric fluid) may result in underestimation of aldehyde levels. Mitigation strategies include:
  • Stability Studies : Pre-test hydrazone stability via accelerated degradation experiments (pH 1–7, 37°C) monitored by HPLC.
  • Alternative Derivatization : Use on-column derivatization to minimize pre-analysis exposure.
  • Cross-Validation : Compare results with non-isotopic methods (e.g., GC-MS with PFBHA derivatization).
  • Reference : Stability challenges in deuterated internal standards and aldehyde reactivity .

Q. What experimental approaches elucidate interactions between Propionaldehyde-DNPH-d3 and microbial enzymes?

  • Methodological Answer : To study microbial metabolism (e.g., in Listeria monocytogenes):
  • Isotope Tracing : Incubate bacterial cultures with Propionaldehyde-DNPH-d3 and track deuterium incorporation into metabolites (e.g., propionate) via ²H-NMR or LC-HRMS.
  • Enzyme Assays : Purify PduP (propionaldehyde dehydrogenase) and measure activity with deuterated vs. non-deuterated substrates.
  • Proteomics : Use SILAC (stable isotope labeling by amino acids) to correlate enzyme expression with hydrazone degradation pathways.
  • Reference : Microbial propionaldehyde metabolism and isotope tracing in bacterial microcompartments .

Key Considerations

  • Synthesis : Ensure anhydrous conditions to prevent hydrolysis of the hydrazone bond.
  • Analytical Cross-Validation : Combine NMR and MS data to confirm structural integrity.
  • Biological Studies : Account for potential isotopic discrimination in enzyme-substrate interactions.

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